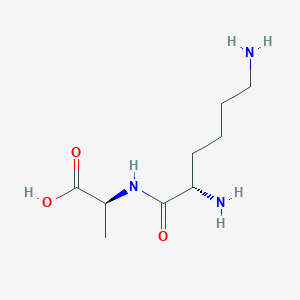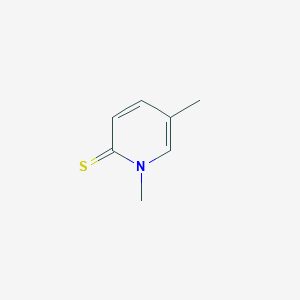
1,5-Dimethyl-2(1H)-pyridinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-2(1H)-pyridinethione (DMPT) is a sulfur-containing heterocyclic compound that has gained significant attention in recent years due to its various applications in the field of aquaculture and animal feed additives. DMPT has been reported to improve the growth and feed efficiency of aquatic animals and livestock, making it a potential alternative to traditional feed additives.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-2(1H)-pyridinethione is not fully understood, but it is believed to act as a potent attractant and feeding stimulant for aquatic animals. Additionally, 1,5-Dimethyl-2(1H)-pyridinethione may modulate the expression of genes involved in growth and metabolism, leading to improved growth and feed efficiency.
Efectos Bioquímicos Y Fisiológicos
1,5-Dimethyl-2(1H)-pyridinethione has been reported to increase the activity of digestive enzymes in aquatic animals, leading to improved feed utilization and nutrient absorption. Additionally, 1,5-Dimethyl-2(1H)-pyridinethione may enhance the absorption of minerals such as calcium and phosphorus, leading to improved bone growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5-Dimethyl-2(1H)-pyridinethione has several advantages as a feed additive in lab experiments. It is easy to handle and has a long shelf life. Additionally, 1,5-Dimethyl-2(1H)-pyridinethione is relatively inexpensive compared to other feed additives. However, 1,5-Dimethyl-2(1H)-pyridinethione has some limitations, including its potential toxicity at high levels and its potential to interact with other feed additives.
Direcciones Futuras
There are several future directions for research on 1,5-Dimethyl-2(1H)-pyridinethione. One potential area of research is the development of new synthesis methods to improve the yield and purity of 1,5-Dimethyl-2(1H)-pyridinethione. Additionally, further studies are needed to fully understand the mechanism of action of 1,5-Dimethyl-2(1H)-pyridinethione and its potential interactions with other feed additives. Finally, more research is needed to determine the optimal dosage of 1,5-Dimethyl-2(1H)-pyridinethione for different aquatic animal species and to evaluate its long-term effects on animal health and performance.
Métodos De Síntesis
1,5-Dimethyl-2(1H)-pyridinethione can be synthesized through several methods, including the reaction of 2-methylpyridine with sulfur and hydrogen sulfide gas. Another method involves the reaction of 2-methylpyridine with sulfur and sodium sulfide in the presence of a catalyst. These methods have been reported to yield high purity 1,5-Dimethyl-2(1H)-pyridinethione.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-2(1H)-pyridinethione has been extensively studied for its potential as a feed additive in aquaculture and livestock. Studies have shown that 1,5-Dimethyl-2(1H)-pyridinethione can improve the growth and feed efficiency of various aquatic animals, including shrimp, fish, and crab. Additionally, 1,5-Dimethyl-2(1H)-pyridinethione has been reported to enhance the immune system and disease resistance of these animals.
Propiedades
Número CAS |
19006-68-9 |
|---|---|
Nombre del producto |
1,5-Dimethyl-2(1H)-pyridinethione |
Fórmula molecular |
C7H9NS |
Peso molecular |
139.22 g/mol |
Nombre IUPAC |
1,5-dimethylpyridine-2-thione |
InChI |
InChI=1S/C7H9NS/c1-6-3-4-7(9)8(2)5-6/h3-5H,1-2H3 |
Clave InChI |
HFNYUEBJAXBSOA-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=S)C=C1)C |
SMILES canónico |
CC1=CN(C(=S)C=C1)C |
Sinónimos |
1,5-Dimethyl-2(1H)-pyridinethione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)

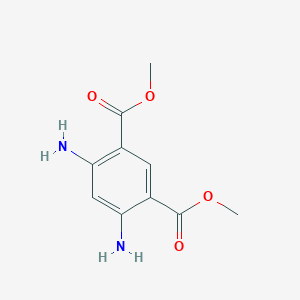
![Spiro[indole-3,4'-piperidine]](/img/structure/B97032.png)
![2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97033.png)
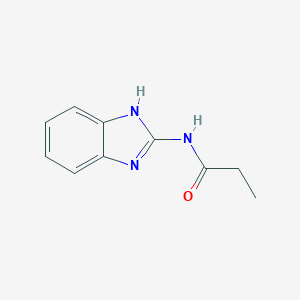
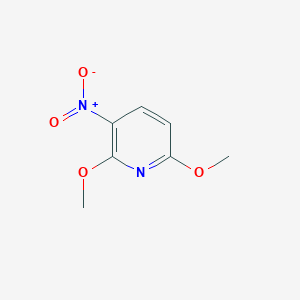
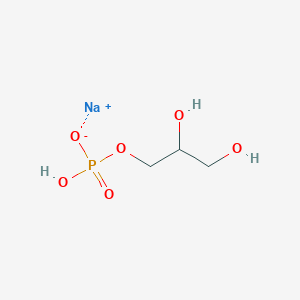
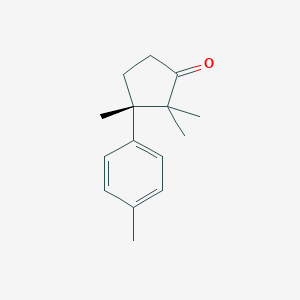
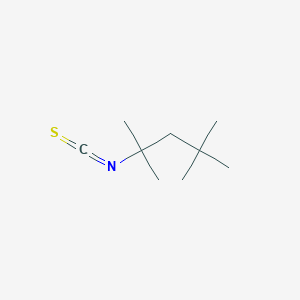
![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy-](/img/structure/B97049.png)

